5-Hydroxy-2-benzothiazolesulfonamide is a chemical compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound features a benzothiazole moiety linked to a sulfonamide group, making it of interest in medicinal chemistry due to its potential therapeutic applications.
5-Hydroxy-2-benzothiazolesulfonamide is classified as a heterocyclic compound due to the presence of sulfur and nitrogen in its ring structure. It is also categorized under sulfonamides, which are known for their antibacterial properties and are widely used in pharmaceuticals.
The synthesis of 5-Hydroxy-2-benzothiazolesulfonamide typically involves several steps:
The reactions are characterized by nucleophilic substitution mechanisms where the amino group of the benzothiazole attacks the electrophilic sulfur atom in sulfonyl chlorides, leading to the formation of sulfonamides. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compounds .
5-Hydroxy-2-benzothiazolesulfonamide has a distinct molecular structure characterized by:
The molecular formula for 5-Hydroxy-2-benzothiazolesulfonamide is C7H8N2O3S, with a molecular weight of approximately 188.21 g/mol. The compound's structural formula can be represented as follows:
5-Hydroxy-2-benzothiazolesulfonamide can participate in various chemical reactions:
The reactivity of 5-Hydroxy-2-benzothiazolesulfonamide is influenced by the electron-withdrawing nature of the sulfonamide group, which enhances its nucleophilicity at the hydroxyl position .
The mechanism of action for 5-Hydroxy-2-benzothiazolesulfonamide involves:
Studies have shown that derivatives of benzothiazoles exhibit significant antiviral and antibacterial properties, suggesting that 5-Hydroxy-2-benzothiazolesulfonamide may share similar mechanisms .
Relevant data from spectral analysis confirms these properties, aiding in characterizing the compound for further applications .
5-Hydroxy-2-benzothiazolesulfonamide has several scientific uses:
The compound designated by CAS# 86695-28-5 is systematically named as 5-hydroxy-1,3-benzothiazole-2-sulfonamide under IUPAC conventions [2] . Its molecular formula is C₇H₆N₂O₃S₂, with a molecular weight of 230.26 g/mol [1] [6]. The core structure consists of a benzothiazole ring—a fusion of benzene and thiazole (a five-membered ring containing nitrogen and sulfur atoms)—with two key substituents: a sulfonamide group (-SO₂NH₂) at position 2 and a hydroxyl group (-OH) at position 5 [2] [10].
Table 1: Fundamental Chemical Descriptors
Property | Value |
---|---|
CAS Registry Number | 86695-28-5 (primary); 29927-14-8 (alternate) [7] |
Molecular Formula | C₇H₆N₂O₃S₂ |
Molecular Weight | 230.26 g/mol |
Canonical SMILES | C1=CC2=C(C=C1O)N=C(S2)S(=O)(=O)N |
XLogP3 | 2.43 (Predicted) [2] |
Predicted physicochemical properties include a boiling point of 512.7±42.0 °C and a density of 1.723±0.06 g/cm³ [1] . The pKa of the hydroxyl group is estimated at 7.72±0.40, indicating moderate acidity conducive to salt formation or hydrogen bonding [1] . Notably, an alternative CAS number (29927-14-8) exists but refers to the same compound, likely due to database inconsistencies [7].
Benzothiazolesulfonamide derivatives exhibit significant functional diversity based on hydroxyl group positioning:
Table 2: Structural and Functional Comparison of Key Derivatives
Compound | CAS Number | Structure | Primary Biological Activity |
---|---|---|---|
5-Hydroxy-2-benzothiazolesulfonamide | 86695-28-5 | OH at C5, SO₂NH₂ at C2 | Carbonic anhydrase inhibition (anticancer target) [4] [5] |
6-Hydroxy-2-benzothiazolesulfonamide | Unspecified | OH at C6, SO₂NH₂ at C2 | Topical antiglaucoma agent (intraocular pressure reduction) [8] [9] |
Unsubstituted 2-benzothiazolesulfonamide | Unspecified | H at C5/C6, SO₂NH₂ at C2 | Baseline carbonic anhydrase inhibition |
The 5-hydroxy isomer (subject compound) demonstrates preferential anticancer activity due to its optimized binding to tumor-associated carbonic anhydrase isoforms (e.g., CA IX/XII) [4] [5]. In contrast, the 6-hydroxy isomer (patented under US4386098A) is engineered for antiglaucoma applications, where its distinct electronic configuration enhances ocular permeability and CA II affinity [8] [9]. Molecular modifications, such as metal complexation (e.g., silver in compound M5 from PMC10994617), amplify anticancer effects by introducing dual-action inhibition mechanisms [4].
This compound exhibits prototropic tautomerism, with equilibrium between two dominant forms:
The pKa prediction (7.72±0.40) suggests partial ionization in physiological environments, influencing solubility and protein interactions [1] . In aqueous solutions, the keto-enol equilibrium shifts toward the hydroxy form, as confirmed by spectral analysis of related benzothiazoles [8]. However, the solid state stabilizes the hydroxy tautomer due to crystal packing forces and intermolecular hydrogen bonding involving the sulfonamide and hydroxyl groups [7] [8]. This tautomeric stability is critical for storage, as evidenced by specifications requiring anhydrous, cool conditions to prevent degradation [7].
Table 3: Tautomeric and Ionization Properties
State | Dominant Form | Key Stabilizing Factors | Analytical Evidence |
---|---|---|---|
Solid | Hydroxy (Phenolic) | Hydrogen-bonded networks | FT-IR, XRD [8] |
Aqueous Solution | Hydroxy ↔ Keto equilibrium | pH-dependent; keto form enhanced in basic media | UV-Vis, NMR [8] |
Physiological pH | Partially ionized phenolate | pKa ~7.72 | Potentiometry |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7